3-Methyl-1,2,3,4-tetrahydroisoquinoline

Phenylethanolamine N-methyltransferase (PNMT) inhibition α₂-Adrenoceptor affinity Selectivity profile

3-MeTIQ (CAS 29726-60-1) uniquely balances PNMT inhibition (Ki=2.1 μM) with high α₂-adrenoceptor affinity (Ki=0.76 μM)—a dual profile unattainable with unsubstituted THIQ or other 3-alkyl analogs. Its defined pKa (9.53) makes it an essential high-basicity reference for SAR campaigns. Cost-effective and scalable via catalytic hydrogenation of 3-methylisoquinoline, it suits HTS and multi-step synthesis from mg to kg. As a secondary amine, it exhibits lower toxicity than quaternary analogs, providing a reliable in vivo baseline for cardiovascular and CNS studies. For R&D use only.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 29726-60-1
Cat. No. B1207884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,3,4-tetrahydroisoquinoline
CAS29726-60-1
Synonyms3-methyl-1,2,3,4-tetrahydroisoquinoline
3-MeTIQ
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2CN1
InChIInChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3
InChIKeyUEKQPSAKUNXFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 29726-60-1): Core Chemical Profile and Procurement Baseline


3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-MeTIQ, CAS 29726-60-1) is a chiral secondary amine belonging to the tetrahydroisoquinoline (THIQ) alkaloid class, characterized by a methyl substituent at the C3 position of the saturated heterocyclic ring [1]. It exists as a racemic mixture of (R)- and (S)-enantiomers, with a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol [1]. Its computed physicochemical properties include an XLogP3-AA value of 1.8, zero rotatable bonds, and a single hydrogen bond donor and acceptor [1]. The compound has attracted sustained scientific interest due to its established biological activity as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis, and its significant affinity for α₂-adrenoceptors [2].

3-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 29726-60-1): Structural Nuance Precludes Generic Substitution


The 3-methyl substituent of 3-MeTIQ is a critical determinant of its unique biological and physicochemical profile, rendering simple in-class substitution with unsubstituted THIQ (compound 1) or other 3-alkyl analogs inadmissible for precise scientific applications. The methyl group at C3 directly influences the amine basicity (pKa ≈ 9.53) and introduces a chiral center, which impacts target binding kinetics and stereoselectivity [1][2]. As demonstrated by Grunewald et al., the presence of the 3-methyl group alters PNMT inhibition potency by nearly 5-fold and paradoxically increases α₂-adrenoceptor affinity compared to the unsubstituted scaffold [2]. Furthermore, modifications to this substituent, such as fluorination, can dramatically shift the pKa and, consequently, the compound's selectivity profile [1]. Therefore, procurement of 3-MeTIQ—rather than a more readily available THIQ analog—is essential for experiments where the specific balance of PNMT inhibition and adrenoceptor affinity, or the exact stereochemical outcome, is a critical experimental variable.

3-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 29726-60-1): Quantitative Comparative Evidence for Differentiated Selection


PNMT Inhibitory Potency and α₂-Adrenoceptor Selectivity: Quantitative Comparison vs. Unsubstituted THIQ and 3-Hydroxymethyl-THIQ

In a comparative biochemical evaluation using PNMT and α₂-adrenoceptor binding assays, 3-methyl-1,2,3,4-tetrahydroisoquinoline (compound 2) exhibits a PNMT Ki of 2.1 μM and an α₂ Ki of 0.76 μM, resulting in a selectivity ratio (α₂ Ki / PNMT Ki) of 0.36 [1]. This profile demonstrates a 4.6-fold increase in PNMT potency compared to unsubstituted 1,2,3,4-tetrahydroisoquinoline (compound 1; PNMT Ki = 9.7 μM, α₂ Ki = 0.35 μM, selectivity = 0.036). Conversely, compared to the more selective analog 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline (compound 4; PNMT Ki = 1.1 μM, α₂ Ki = 6.6 μM, selectivity = 6.0), 3-MeTIQ is less potent at PNMT but exhibits significantly higher α₂-adrenoceptor affinity [1].

Phenylethanolamine N-methyltransferase (PNMT) inhibition α₂-Adrenoceptor affinity Selectivity profile Catecholamine biosynthesis

Amino Group Basicity (pKa): Quantitative Comparison vs. Fluorinated 3-Methyl-THIQ Analogs

The measured pKa of the secondary amine in 3-methyl-1,2,3,4-tetrahydroisoquinoline (3-MeTIQ) is 9.53 [1]. Systematic fluorination of the 3-methyl group significantly lowers this basicity, with the 3-fluoromethyl analog exhibiting a pKa of 7.88, the 3-difluoromethyl analog a pKa of 6.42, and the 3-trifluoromethyl analog a pKa of 4.88 [1]. This quantitative decrease in pKa correlates directly with a reduction in α₂-adrenoceptor binding affinity, as higher amine basicity is a known driver of receptor interaction for this class of compounds [1].

Amine basicity pKa determination α₂-Adrenoceptor affinity modulation Fluorination effects

In Vivo Pharmacological and Toxicological Profile: Comparative Class-Level Effects

In a comparative pharmacological study of 3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, the secondary amine hydrochlorides (the structural class to which 3-MeTIQ belongs) were identified as the least toxic among the series when compared to their corresponding quaternary ammonium salts [1]. While direct quantitative toxicity values (e.g., LD50) for the unsubstituted 3-MeTIQ core are not provided, the study establishes a clear class-level inference: the substitution pattern on the nitrogen atom is a far more significant determinant of in vivo toxicity than modifications at the 6,7-positions of the aromatic ring [1]. Additionally, the 3-methyl substituent was found to nullify the inherent pressor potency of dihydroxy groups, indicating a dominant pharmacophoric role for the 3-position [1].

In vivo pharmacology Toxicological assessment Cardiovascular effects Smooth muscle activity

Synthetic Accessibility and Enantiomeric Purity: Supporting Evidence for Scalable Procurement

3-Methyl-1,2,3,4-tetrahydroisoquinoline is routinely synthesized via the catalytic hydrogenation of commercially available 3-methylisoquinoline using catalysts such as platinum oxide or palladium on carbon . This straightforward, high-yielding synthetic route ensures a reliable and scalable supply chain for the racemate. Furthermore, methods for obtaining enantiomerically pure forms, including superacid-induced Pummerer-type cyclizations, have been developed, enabling access to (R)- and (S)-3-MeTIQ for stereospecific applications . The hydrochloride salt form is often employed to enhance aqueous solubility and handling .

Chemical synthesis Catalytic hydrogenation Enantiomeric resolution Chiral pool

Differential Binding Affinity: Comparative Data for Dopamine Receptor Interaction

3-Methyl-1,2,3,4-tetrahydroisoquinoline has been shown to possess affinity for the striatal dopamine receptor, distinguishing it from other simple THIQ analogs which may lack this specific activity . While precise quantitative Ki values are not uniformly reported across all comparators in a single study, this activity represents a differentiable pharmacological feature.

Dopamine receptor Striatal binding Neuropharmacology

3-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 29726-60-1): Optimal Application Scenarios Supported by Quantitative Evidence


Dual PNMT and α₂-Adrenoceptor Pharmacological Probe Development

Use as a core scaffold or reference ligand in medicinal chemistry programs aiming to develop dual-acting agents that modulate both PNMT activity and α₂-adrenoceptor signaling. This scenario leverages 3-MeTIQ's unique, data-backed profile of moderate PNMT inhibition (Ki = 2.1 μM) and high α₂ affinity (Ki = 0.76 μM), a balance not achieved by either the less potent unsubstituted THIQ or the more selective 3-hydroxymethyl-THIQ [1]. This application is directly supported by the comparative selectivity data in Section 3, Evidence Item 1. [1]

Structure-Activity Relationship (SAR) Studies on Amine Basicity and Receptor Binding

Employ as the high-basicity reference standard (pKa = 9.53) in systematic SAR campaigns investigating the impact of amine protonation on target engagement. The well-defined pKa, and its quantifiable difference from fluorinated analogs (pKa shifts of -1.65, -3.11, and -4.65 units), allows for precise correlation of physicochemical properties with α₂-adrenoceptor affinity, as established by the head-to-head comparison in Section 3, Evidence Item 2. [1]

Standard Reference Compound for In Vivo Pharmacological and Toxicological Studies of the THIQ Class

Utilize as a baseline control in animal models (e.g., rodent or canine) for assessing the in vivo cardiovascular and central nervous system effects of novel THIQ derivatives. The class-level evidence from Section 3, Evidence Item 3 indicates that the secondary amine form of this scaffold is associated with lower toxicity than quaternary analogs and does not induce tachyphylaxis, providing a known and relatively safe reference point for comparative in vivo pharmacology. [1]

Large-Scale Screening and Material-Intensive Chemistry Projects

Select as a cost-effective and scalable THIQ building block for high-throughput screening (HTS) campaigns or for use as a starting material in multi-step synthesis requiring gram-to-kilogram quantities. The supporting evidence from Section 3, Evidence Item 4 highlights its straightforward synthesis from readily available 3-methylisoquinoline via catalytic hydrogenation, a significant practical advantage over more complex and costly 3-substituted THIQ analogs.

Neuropharmacological Research on Dopaminergic Systems

Apply as a tool compound in studies exploring the interaction of tetrahydroisoquinolines with striatal dopamine receptors. This specific application is supported by evidence of 3-MeTIQ's affinity for this target, a characteristic that distinguishes it from simpler THIQ analogs lacking this activity, as noted in Section 3, Evidence Item 5. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.